molecular formula C13H14N2O6 B14257130 4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid CAS No. 444726-98-1

4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid

Katalognummer: B14257130
CAS-Nummer: 444726-98-1
Molekulargewicht: 294.26 g/mol
InChI-Schlüssel: XMAHDURVUZRCED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-acetyl-4-nitrobenzyl chloride with glycine in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 4-{[(3-Amino-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid

    Reduction: 4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-hydroxybutanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Acetyl-4-nitrobenzoic acid
  • 4-Nitrophenylacetic acid
  • 3-Acetyl-4-aminobenzoic acid

Uniqueness

4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

444726-98-1

Molekularformel

C13H14N2O6

Molekulargewicht

294.26 g/mol

IUPAC-Name

4-[(3-acetyl-4-nitrophenyl)methylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H14N2O6/c1-8(16)10-6-9(2-3-11(10)15(20)21)7-14-12(17)4-5-13(18)19/h2-3,6H,4-5,7H2,1H3,(H,14,17)(H,18,19)

InChI-Schlüssel

XMAHDURVUZRCED-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)CNC(=O)CCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.